molecular formula C18H34O9 B605145 Acid-PEG5-t-butyl ester CAS No. 1309460-29-4

Acid-PEG5-t-butyl ester

Cat. No.: B605145
CAS No.: 1309460-29-4
M. Wt: 394.46
InChI Key: ILIIUHKWCBCCNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Acid-PEG5-t-butyl ester can be synthesized through the esterification of carboxylic acids with polyethylene glycol derivatives. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography .

Mechanism of Action

The mechanism of action of Acid-PEG5-t-butyl ester involves its ability to modify the surface properties of molecules and materials. The compound can form stable ester bonds with carboxylic acids, leading to the formation of PEGylated derivatives. These derivatives exhibit enhanced solubility, stability, and biocompatibility, making them suitable for various applications in drug delivery and biomaterials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acid-PEG5-t-butyl ester is unique due to its specific PEG chain length and carboxyl functional group, which provide distinct solubility and reactivity properties. This makes it particularly useful in applications requiring precise control over molecular interactions and surface modifications .

Properties

IUPAC Name

3-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O9/c1-18(2,3)27-17(21)5-7-23-9-11-25-13-15-26-14-12-24-10-8-22-6-4-16(19)20/h4-15H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILIIUHKWCBCCNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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